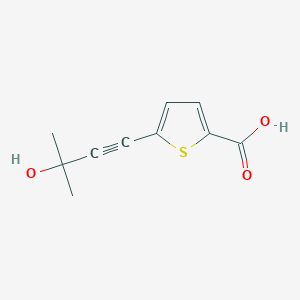

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a hydroxy-methylbutynyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy-Methylbutynyl Group: This step involves the addition of the hydroxy-methylbutynyl group to the thiophene ring. This can be achieved through various methods, including Sonogashira coupling or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows chemists to create complex organic molecules efficiently, making it valuable in the development of new synthetic pathways and compounds. The compound's ability to undergo various chemical reactions enhances its utility in synthesizing derivatives that may possess unique properties or biological activities .

Pharmaceutical Development

The compound has been explored for its potential medicinal properties, particularly in drug development targeting specific biological pathways. Research indicates that it may be effective against certain viral infections, including Hepatitis C Virus (HCV). In a patent application, methods were described for using this compound to inhibit HCV polymerase activity, suggesting its potential as a therapeutic agent . Additionally, the compound's structural features may allow for modifications that enhance its pharmacological profile, making it a candidate for further investigation in medicinal chemistry .

Material Science

In material science, this compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. These materials are essential for various electronic applications, including flexible electronics and renewable energy technologies like solar cells. The compound's unique electronic properties contribute to improved performance in these applications, making it a focal point of research in sustainable materials .

Research in Photovoltaics

The compound's distinctive properties make it an attractive candidate for photovoltaic applications. Its incorporation into solar cell materials has been shown to enhance energy conversion efficiency. Studies have focused on optimizing the structural characteristics of this compound to improve light absorption and charge transport within solar cells, contributing to advancements in renewable energy technologies .

Biochemical Research

In biochemical research, this compound is investigated for its interactions with biological systems. Research has shown that it can influence enzyme activity and cellular processes, providing insights into metabolic pathways and potential therapeutic targets. Understanding these interactions can lead to breakthroughs in biotechnology and the development of novel biocatalysts or drugs .

Case Study 1: Antiviral Activity

A study published in a patent application demonstrated the efficacy of this compound against HCV by inhibiting polymerase activity. This finding highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Conductive Polymers

Research has shown that incorporating this compound into conductive polymer matrices can significantly enhance electrical conductivity and mechanical flexibility, making it suitable for use in next-generation electronic devices.

Wirkmechanismus

The mechanism of action of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the hydroxy-methylbutynyl group.

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene: Lacks the carboxylic acid group.

3-Hydroxy-3-methylbut-1-ynylbenzene: Contains a benzene ring instead of a thiophene ring.

Uniqueness

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both the hydroxy-methylbutynyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the molecular formula and a molecular weight of approximately 210.25 g/mol. Its structure features a thiophene ring substituted with a hydroxyalkyne and a carboxylic acid group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound was evaluated against various Gram-positive bacteria and fungi, showing promising results.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 64 µg/mL |

| Other Thiophene Derivatives | Candida auris | 16 µg/mL |

| Clostridioides difficile | 16 µg/mL |

The above table summarizes findings from various studies indicating that this compound exhibits significant antibacterial activity against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of various thiophene derivatives on cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Other Thiophene Derivatives | MCF-7 | 20 |

This data suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, molecular docking studies have indicated that it binds effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYVOWGEQQGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(S1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428364 | |

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-51-7 | |

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.